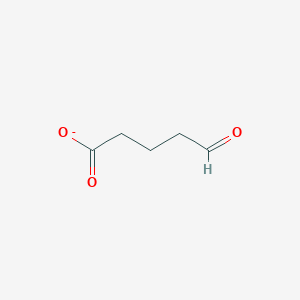

5-Oxopentanoate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H7O3- |

|---|---|

分子量 |

115.11 g/mol |

IUPAC 名称 |

5-oxopentanoate |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)/p-1 |

InChI 键 |

VBKPPDYGFUZOAJ-UHFFFAOYSA-M |

SMILES |

C(CC=O)CC(=O)[O-] |

规范 SMILES |

C(CC=O)CC(=O)[O-] |

产品来源 |

United States |

Biological Metabolism and Enzymatic Transformations of 5 Oxopentanoate

Biosynthetic Pathways of 5-Oxopentanoate

Derivation from 2-Oxoadipate via Alpha-Keto Acid Decarboxylase Activity

One of the biosynthetic routes for this compound involves the enzymatic conversion of 2-oxoadipate. This transformation is catalyzed by an alpha-keto acid decarboxylase. google.com This enzyme facilitates the removal of a carboxyl group from 2-oxoadipate, yielding this compound. google.com This pathway is significant in certain metabolic contexts, such as in engineered microorganisms designed for the production of 5-aminopentanoate, where the conversion of 2-oxoadipate to this compound is a crucial step. google.com

The enzyme responsible for this decarboxylation, alpha-keto acid decarboxylase, belongs to the lyase family, specifically the carboxy-lyases, which are known for cleaving carbon-carbon bonds. wikipedia.org While the specific enzyme can vary, some studies have explored the use of evolved or mutated alpha-keto acid decarboxylases, such as a mutated sucA gene product, to optimize this conversion. google.com

Formation from D-Ornithine Catalyzed by D-Amino Acid Oxidase

This compound can also be synthesized from D-ornithine through the action of the enzyme D-amino acid oxidase. hmdb.cahmdb.ca This enzyme catalyzes the oxidative deamination of D-ornithine, resulting in the formation of 5-amino-2-oxopentanoate, which is a tautomer of this compound. hmdb.ca The reaction involves the oxidation of the D-amino acid, which in this case is D-ornithine, leading to the formation of the corresponding alpha-keto acid. hmdb.ca

D-amino acid oxidase has a broad substrate specificity but shows high activity towards certain D-amino acids, including D-ornithine. hmdb.ca This enzymatic reaction is considered a potential method for the production of enantiomerically pure compounds.

Role as an Intermediate in the Urea (B33335) Cycle and Amino Group Metabolism

This compound and its derivatives are intermediates in the urea cycle and the broader metabolism of amino groups. ymdb.cahmdb.ca Specifically, N-acetyl-L-glutamate 5-semialdehyde, a related compound, is a key intermediate in the synthesis of L-ornithine, a central component of the urea cycle. ymdb.cahmdb.ca The urea cycle is the primary metabolic pathway for the excretion of excess nitrogen in ureotelic organisms, converting toxic ammonia (B1221849) into urea. wikipedia.orgcaldic.com

The interconversion of amino acids and their corresponding keto acids is a fundamental aspect of amino group metabolism. For instance, the transamination of ornithine can lead to the formation of a semialdehyde that is in equilibrium with this compound. These reactions are crucial for maintaining nitrogen balance and for the synthesis and degradation of amino acids.

Metabolic Fates and Interconversions of this compound

Conversion to 5-Aminolevulinate (ALA) in Heme Biosynthesis (C5 Pathway)

A critical metabolic fate of a derivative of this compound is its conversion to 5-aminolevulinate (ALA), a key precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll (B73375). jmb.or.krwikipedia.org This conversion is a part of the C5 pathway of ALA synthesis, which is prevalent in plants, algae, and most bacteria. wikipedia.orgigem.org

In this pathway, glutamate (B1630785) is first attached to a transfer RNA (tRNA) molecule. This glutamyl-tRNA is then reduced by the enzyme glutamyl-tRNA reductase to form glutamate-1-semialdehyde (B1620169). igem.org Glutamate-1-semialdehyde is then converted to 5-aminolevulinate by the enzyme glutamate-1-semialdehyde aminotransferase. igem.org 5-aminolevulinate is also known as 5-amino-4-oxopentanoate. jmb.or.kr

The C5 pathway is an alternative to the Shemin pathway (or C4 pathway), where ALA is synthesized from the condensation of glycine (B1666218) and succinyl-CoA by the enzyme ALA synthase. wikipedia.orgnih.gov The regulation of the C5 pathway is essential for controlling the rate of chlorophyll and heme synthesis in organisms that utilize this route. wikipedia.org

Role in Amino Acid Metabolism

This compound and its related compounds are involved in various aspects of amino acid metabolism. hmdb.casmolecule.com As the alpha-keto acid analogue of ornithine, it can be formed through the transamination of ornithine. This reaction is a reversible process that allows for the interconversion of amino acids and keto acids, playing a role in both the synthesis and degradation of amino acids. smolecule.com

Furthermore, the metabolism of D-arginine and D-ornithine in humans involves 5-amino-2-oxopentanoate. hmdb.ca D-amino acid oxidase acts on D-ornithine to produce 5-amino-2-oxopentanoate, which can then be further metabolized. hmdb.ca This highlights the role of this compound derivatives in the processing of D-amino acids, which can accumulate during aging. hmdb.ca

The metabolism of lysine (B10760008) also intersects with compounds related to this compound. The degradation of lysine in mitochondria can lead to the formation of 2-oxoadipate, a precursor to this compound in some pathways. oup.com

Involvement in D-Arginine and D-Ornithine Metabolism

Participation in Carbonyl Metabolome Dynamics

As a keto acid, this compound is an integral part of the carbonyl metabolome. Studies on the effects of dietary supplementation in beef steers have shown that changes in the diet can alter the plasma carbonyl-metabolome, with notable changes in the levels of this compound that correlate with growth metrics. ebi.ac.uk The reactivity of the carbonyl group makes such compounds key players in both normal metabolic flux and in pathological states of carbonyl stress, which has been implicated in various diseases. researchgate.net

Potential as an Energy Source

This compound has the potential to serve as an energy source for cellular processes. Its close metabolic relative, glutamine, is recognized as a primary fuel for rapidly dividing cells. atamanchemicals.comconsensus.app A derivative of this compound, methyl 4,5-diamino-5-oxopentanoate hydrochloride, can be metabolized into compounds that fuel energy production. The entry of this compound into pathways that generate key energy-providing molecules underscores its potential contribution to cellular energetics.

Enzymology of this compound

The metabolic transformations of this compound are governed by a specific set of enzymes that catalyze its conversion to and from other metabolites.

Enzyme-Catalyzed Conversions of this compound

Several enzymes have been identified that act on this compound and its immediate precursors. These enzymatic reactions are critical for integrating this compound into the broader metabolic network.

| Enzyme | EC Number | Reaction |

| 5-Aminovalerate Transaminase | 2.6.1.48 | 5-Aminopentanoate + 2-Oxoglutarate ⇌ this compound + L-Glutamate. wikipedia.orgcathdb.infoebi.ac.uk |

| Glutarate-Semialdehyde Dehydrogenase (NADP+) | 1.2.1.20 | This compound + NADP+ + H₂O → Glutarate + NADPH + H⁺. tamu.edumonarchinitiative.orgqmul.ac.uk |

| L-Glutamate γ-Semialdehyde Dehydrogenase | 1.2.1.88 | L-Glutamate 5-semialdehyde + NAD⁺ + H₂O → L-Glutamate + NADH + H⁺. qmul.ac.uk |

| Evolved α-Keto Acid Decarboxylase | N/A | 2-Oxoadipate → this compound + CO₂. google.com |

| Transaminase (from P. putida) | N/A | This compound + Amino Donor ⇌ 5-Aminopentanoate + Keto Acid Acceptor. google.com |

These enzymatic reactions highlight the central role of this compound as a metabolic hub, connecting amino acid degradation, carbon metabolism, and the synthesis of various bioactive compounds.

Transaminase-Mediated Transformations to 5-Aminopentanoate

Transaminases, also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to an acceptor molecule. nih.gov In the context of this compound, a specific transaminase, 5-aminovalerate transaminase (EC 2.6.1.48), facilitates its conversion to 5-aminopentanoate. wikipedia.orgmicrobialtec.comqmul.ac.ukexpasy.org This reaction is a crucial part of lysine degradation. wikipedia.org

This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor to facilitate the amino group transfer. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is 5-aminopentanoate:2-oxoglutarate aminotransferase. wikipedia.orgqmul.ac.uk In a specific embodiment of a patented process, the 5-aminovalerate transaminase is encoded by the gabT gene from P. putida. google.com This process is part of a biosynthetic pathway for producing 5-aminopentanoate in recombinant microorganisms, which can also involve the conversion of 2-oxoadipate to this compound. google.com

Enzymatic Transamination of Ketones to Amino Acids (e.g., 5,5,5-Trifluoro-4-methyl-2-oxopentanoic acid to Trifluoroleucine)

The principle of transamination is not limited to the synthesis of naturally occurring amino acids. Researchers have successfully applied this enzymatic reaction to produce valuable fluorinated amino acids. For instance, 5,5,5-Trifluoro-4-methyl-2-oxopentanoic acid has been transformed into (2S)-5,5,5-trifluoroleucine with high optical purity. oup.comresearchgate.netoup.comresearchgate.net This enzymatic transamination was achieved using the bacterium Alcaligenes faecalis IAM 1015. oup.comresearchgate.netoup.com The resulting trifluoroleucine is a mixture of (2S, 4S) and (2S, 4R) diastereomers. oup.com Fluorine-containing amino acids are of significant interest due to their potential as enzyme inhibitors and as components of physiologically important peptides. oup.com

Activity of Acetylornithine Aminotransferase

Acetylornithine aminotransferase (EC 2.6.1.11) is another key enzyme involved in amino acid metabolism, specifically in the biosynthesis of arginine. ymdb.caecmdb.ca This enzyme catalyzes the transamination of N(2)-acetyl-L-ornithine and 2-oxoglutarate to produce N-acetyl-L-glutamate 5-semialdehyde and L-glutamate. ymdb.caebi.ac.uk N-acetyl-L-glutamate 5-semialdehyde is also known as 2-acetamido-5-oxopentanoic acid. ymdb.caecmdb.ca This reaction is a critical step in the synthesis of L-ornithine. ymdb.ca The enzyme can also act on N(2)-succinylornithine. ecmdb.ca In yeast, this enzyme is encoded by the ARG8 gene and is located in the mitochondria. ymdb.caymdb.ca

Reductive Amination Processes

Reductive amination is a powerful chemical method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine. wikipedia.orgbu.edu This can be performed as a one-pot reaction. wikipedia.orgbu.edu Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). bu.edumasterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical; for example, NaBH₄ can also reduce the initial aldehyde or ketone, so it is typically added after the imine has formed. commonorganicchemistry.com In contrast, NaBH₃CN is less reactive towards carbonyls and can be present from the start of the reaction. masterorganicchemistry.com Reductive amination is also a key reaction in biochemistry, where enzymes like dehydrogenases catalyze the formation of amino acids such as glutamate. wikipedia.org This method has been utilized in the synthesis of various compounds, including complex pharmaceutical intermediates. google.comgoogle.com

Enzymatic Inhibition Studies Involving this compound Derivatives

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of agricultural fungicides.

Succinate (B1194679) Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.netresearchgate.net Its vital role makes it an attractive target for the development of fungicides, known as SDH inhibitors (SDHIs). researchgate.netresearchgate.netdntb.gov.ua

Researchers have designed and synthesized novel 2-cyano-5-oxopentanoic acid derivatives and evaluated their antifungal activity. researchgate.netresearchgate.net Several of these compounds exhibited significant inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Gibberella zeae, Helminthosporium maydis, Rhizoctonia solani, and Sclerotinia sclerotiorum. researchgate.netresearchgate.net The antifungal activity of these derivatives was found to be well-correlated with their ability to inhibit SDH. researchgate.net For example, compounds 1m, 2i, 2o, and 2p showed promising activity against B. cinerea, with their inhibitory concentrations against SDH being comparable to the commercial fungicide fluopyram. researchgate.net Similarly, other synthesized nicotinamide (B372718) and pyrazole (B372694) derivatives have also shown potent inhibition of SDH, highlighting the potential of this class of compounds in developing new fungicides. acs.orgnih.gov

| Compound | Target Fungus | Activity Metric | Result | Comparison |

|---|---|---|---|---|

| 1m | B. cinerea | EC50 | Close to fluopyram | - |

| 2i | B. cinerea | EC50 | Close to fluopyram | - |

| 2o | B. cinerea | EC50 | Close to fluopyram | - |

| 2p | B. cinerea | EC50 | Close to fluopyram | - |

| 1c | S. sclerotiorum | EC50 | Better than carbendazim | at 20 µg/mL |

| 1g | S. sclerotiorum | EC50 | Better than carbendazim | at 20 µg/mL |

| 1k | S. sclerotiorum | EC50 | Better than carbendazim | at 20 µg/mL |

| 2i | S. sclerotiorum | EC50 | Better than carbendazim | at 20 µg/mL |

| 1c | R. solani | EC50 | 0.242 mg/L | Superior to boscalid (B143098) (1.758 mg/L) and fenfuram (B166968) (7.691 mg/L) |

Engineering of Enzymes for this compound Pathway Enhancement

The efficiency of biosynthetic pathways can often be improved by engineering the enzymes involved. This is particularly relevant for pathways that produce valuable chemicals like 5-aminopentanoate.

Strategies for enzyme engineering include rational design, directed evolution, and computational approaches. frontiersin.org These methods aim to enhance various enzyme properties such as catalytic activity, substrate specificity, and stability. frontiersin.org For instance, the catalytic activity of an enzyme can be improved through techniques like error-prone PCR to introduce mutations. osti.gov

In the context of transaminases, engineering efforts have focused on expanding their substrate scope to produce unnatural amino acids. nih.govasm.org For example, by modifying the active site, the steric constraints of the enzyme can be overcome, allowing it to accept bulkier substrates. nih.gov One study successfully engineered a ω-transaminase to produce L-norvaline from 2-oxopentanoic acid with high enantiomeric excess. nih.govasm.org This was achieved by creating a variant (L57A) that provided more space in the small pocket of the active site. asm.org Such engineered enzymes are highly valuable for the industrial synthesis of chiral amines and other fine chemicals. researchgate.net

Chemical Synthesis and Derivatization Strategies for 5 Oxopentanoate and Its Analogs

Chemical Synthesis Approaches to 5-Oxopentanoic Acid

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a keto acid containing both a ketone and a carboxylic acid functional group. smolecule.com Its synthesis can be achieved through various methods, including the acid-catalyzed degradation of hexoses and industrial processes utilizing lignocellulosic biomass.

Acid-Catalyzed Degradation of Hexoses

The synthesis of 5-oxopentanoic acid can be accomplished through the acid-catalyzed degradation of six-carbon sugars (hexoses) like glucose and fructose. smolecule.comcelignis.com This process typically involves heating the sugars with strong acids such as hydrochloric acid or sulfuric acid under conditions of high temperature and pressure. smolecule.com The reaction proceeds through the formation of 5-hydroxymethylfurfural (B1680220) (HMF) as a key intermediate. mdpi.comacs.org The C6 sugar first undergoes dehydration to form HMF, which is then rehydrated to yield levulinic acid (4-oxopentanoic acid), a structural isomer of 5-oxopentanoic acid. mdpi.commdpi.com While the primary product often cited in this context is levulinic acid, the underlying principle of hexose (B10828440) degradation to a five-carbon keto acid is a fundamental approach. celignis.comacs.org

Experimental studies on the acid-catalyzed conversion of sucrose (B13894) have shown that at temperatures ranging from 80-180°C with sulfuric acid as the catalyst, sucrose is hydrolyzed into glucose and fructose, which then convert to HMF and subsequently to levulinic acid. acs.org The reaction conditions, such as temperature and acid concentration, significantly influence the yield of the final products. acs.org

Industrial Production from Lignocellulosic Biomass

On an industrial scale, 5-oxopentanoic acid is produced through the continuous processing of lignocellulosic biomass. smolecule.com This raw material, which includes wood and agricultural waste, is treated with strong acids at high temperatures and pressures. smolecule.comatamanchemicals.com This process breaks down the complex carbohydrates (cellulose and hemicellulose) within the biomass into simpler sugars, which are then converted to the target keto acid. mdpi.com Following the reaction, the resulting mixture undergoes extraction and distillation for purification. smolecule.com

The conversion of lignocellulosic biomass often involves a two-step acid-catalyzed treatment. The first step can liberate C5 sugars from the hemicellulose fraction, while the second step processes the remaining C6 sugars from the cellulose. mdpi.com Research has demonstrated the feasibility of this approach, with one study achieving a 16.5% yield of levulinic acid from the solid fraction of pretreated biomass using sulfuric acid. mdpi.com The development of these processes is driven by the potential of 5-oxopentanoic acid and its isomers as bio-based platform chemicals for producing a variety of other valuable substances, including biofuels and plasticizers. celignis.comatamanchemicals.com

Synthetic Methodologies for 5-Oxopentanoate Derivatives

The functional groups of this compound allow for a variety of chemical modifications, leading to the synthesis of a wide range of derivatives with specific properties and applications. These methodologies often involve multi-step synthetic sequences to introduce desired functional groups and control stereochemistry.

Multi-Step Synthesis of Functionalized Analogs

The creation of functionalized analogs of this compound often requires carefully planned multi-step syntheses. These routes can involve protection and deprotection of functional groups, esterification, and the introduction of new substituents to the carbon backbone.

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a chiral intermediate used in pharmaceutical synthesis. A typical synthetic route starts from 4,5-diamino-5-oxopentanoic acid. The synthesis involves the following key steps:

Protection: The amino groups are protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent them from reacting in subsequent steps.

Esterification: The carboxylic acid group is esterified with methanol (B129727) under acidic conditions or with a catalyst to form the methyl ester.

Deprotection and Salt Formation: The protecting groups are removed from the amino groups, and the final product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

This compound serves as a critical building block for more complex molecules.

Table 1: Chemical Data for Methyl 4,5-diamino-5-oxopentanoate Hydrochloride

| Property | Value | Source |

| CAS Number | 70830-50-1 | synquestlabs.com |

| Molecular Formula | C6H13ClN2O3 | synquestlabs.com001chemical.com |

| Molecular Weight | 196.63 g/mol | synquestlabs.com001chemical.com |

Derivatives of (R)-4-benzamido-5-oxopentanoic acid have been synthesized and evaluated for their biological activity, particularly as antagonists of cholecystokinin (B1591339) (CCK) and gastrin receptors. nih.gov The synthesis of these compounds is achieved through a stereoconservative procedure, meaning the stereochemistry of the starting material is retained in the final product. nih.gov

The parent compound for this series is lorglumide (B1675136). nih.gov Chemical modifications to the structure of lorglumide have led to the discovery of new derivatives with selective activity. nih.gov For example, the synthesis of (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (CR 2194) demonstrated potent and selective antigastrin activity. nih.gov The introduction of a benzamido group at the 4-position is a key feature for conferring selectivity for CCK receptors. The synthesis involves coupling the benzamido-pentanoic acid backbone with various amines, such as spirocyclic amines, to create a library of derivatives. nih.gov

Table 2: Example of a (R)-4-Benzamido-5-oxopentanoic Acid Derivative

| Compound Name | Key Structural Feature | Investigated Activity |

| (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid | 3,5-dichlorobenzamido group and an 8-azaspiro[4.5]decane moiety | Antagonist of gastrin-induced acid secretion |

Synthesis of Phenethylamide Diacid Derivatives from Amino Acid Precursors

The synthesis of phenethylamide diacid derivatives can be accomplished using amino acids as foundational precursors. A key strategy involves the coupling of C-protected amino acids with a substituted acetic acid derivative, followed by hydrolysis.

In a documented synthetic pathway, phenethylamide diesters are initially formed by reacting [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid with a variety of C-protected amino acids. derpharmachemica.comresearchgate.net Among the amino acid precursors utilized is 2-amino-5-(benzyloxy)-5-oxopentanoic acid diester, a derivative related to the this compound structure. derpharmachemica.comresearchgate.net This coupling reaction is typically facilitated by standard peptide coupling reagents in a suitable solvent like dichloromethane (B109758) (DCM). derpharmachemica.com The reaction proceeds via the formation of an amide bond between the carboxylic acid group of the phenethyl derivative and the amino group of the amino acid ester. derpharmachemica.com

Table 1: Synthesis of Phenethylamide Derivatives

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1. Coupling | Formation of phenethylamide diesters | [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, C-protected amino acid esters (e.g., 2-amino-5-(benzyloxy)-5-oxopentanoic acid diester), EDCI.HCl, HOBt, DIPEA, DCM, Room Temperature, 10 hours. derpharmachemica.com |

| 2. Hydrolysis | Conversion of diesters to diacids | Aqueous Sodium Hydroxide (NaOH), Tetrahydrofuran (THF), 85°C, 12 hours. derpharmachemica.com |

Retrosynthetic Analysis and Green Chemistry Approaches

Novel Single-Step Reactions for Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

A significant advancement in the synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound known commercially as PolarClean, has been achieved through a retrosynthetic analysis aimed at developing more sustainable synthetic routes. rsc.orgrsc.org This approach identified the possibility of creating the target molecule in a single step from readily available starting materials, a notable improvement over previous multi-step patented methods. rsc.orgresearchgate.net

The novel synthesis is achieved via two distinct base-catalyzed Michael additions. rsc.org These single-step reactions yield high-purity Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. rsc.orgrsc.org One of the more advanced routes is particularly noteworthy for its efficiency and adherence to green chemistry principles. It is a solvent-free reaction that proceeds rapidly (within 30 minutes) and requires only catalytic amounts of a base (less than 6.5 mol%). rsc.orgresearchgate.net This streamlined synthesis represents a more efficient and potentially more economical production method for this green solvent. rsc.org

Evaluation of Green Metrics in Synthetic Routes

The development of novel synthetic pathways for Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been accompanied by a rigorous evaluation of their environmental performance using established green chemistry metrics. rsc.orgresearchgate.net This analysis quantitatively assesses the sustainability of a chemical process.

A comparative analysis was conducted between the newly developed single-step Michael addition and the existing patented routes. rsc.org The evaluation focused on key metrics including Atom Economy (AE), Complete E factor (cEF), and Carbon Intensity. rsc.orgresearchgate.net The results of this analysis demonstrated that the new, swifter synthesis is more sustainable than the conventional patented routes. rsc.orgresearchgate.net The improved performance in these metrics highlights a reduction in waste generation and an increase in the efficiency of material usage, marking a significant step towards a "cleaner" production of the PolarClean solvent. rsc.orgresearchgate.net

Table 2: Green Metrics Comparison for the Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

| Metric | Definition | Finding |

|---|---|---|

| Atom Economy (AE) | The measure of the amount of starting materials that become incorporated into the final product. | The novel single-step synthesis shows a more favorable Atom Economy compared to older methods. rsc.orgresearchgate.net |

| Complete E factor (cEF) | The total mass of waste produced per unit of product. researchgate.net | The new route demonstrates a lower E factor, indicating less waste generation. rsc.orgresearchgate.net |

| Carbon Intensity | The total mass of carbon from all sources used to produce a unit of product. | The analysis revealed a reduced Carbon Intensity for the novel synthesis. rsc.orgresearchgate.net |

Design and Synthesis of Specific Functionalized Derivatives

2-Cyano-5-oxopentanoic Acid Derivatives

Researchers have designed and synthesized two novel series of 2-cyano-5-oxopentanoic acid derivatives as potential succinate (B1194679) dehydrogenase inhibitors. researchgate.netresearchgate.net The synthesis of these compounds involves a multi-step process. The general structure features a central 2-cyano-5-oxopentanoic acid core, which is further functionalized.

The synthesis and characterization of these derivatives have been thoroughly documented. researchgate.net The molecular structures of the synthesized compounds were confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). researchgate.netresearchgate.net For certain compounds, single-crystal X-ray diffraction was used to definitively determine their three-dimensional structure. researchgate.net These synthetic efforts have led to the creation of a library of novel compounds based on the 2-cyano-5-oxopentanoic acid scaffold for further biological evaluation. researchgate.netresearchgate.net

Glutamine-Derived this compound Analogs

Glutamine and its derivatives serve as versatile starting materials for the synthesis of various this compound analogs. These synthetic strategies leverage the inherent stereochemistry and functional groups of glutamine to construct targeted molecules.

One approach involves the coupling of protected glutamine esters with other molecules. For instance, (S)-tert-butyl 5-amino-2-(6-(tert-butoxycarbonylamino)hexanamido)-5-oxopentanoate was synthesized by reacting L-glutamine t-butyl ester hydrochloride with 6-(Boc-amino)hexanoic acid using coupling agents like EDCi and HOBt. mdpi.com The reaction forms an amide bond at the α-amino group of the glutamine moiety. mdpi.com Subsequent deprotection of the resulting compound yields the desired 5-oxopentanoic acid derivative. mdpi.com

Another strategy involves the acylation of anilines with protected glutamic acid (Boc-L-Glu-OtBu) to form N-phenylated glutamine derivatives, which are essentially functionalized this compound structures. nih.gov Furthermore, synthetic routes starting from precursors like D-glucose have been developed to produce intermediates such as (2S,3R)-2-azido-3-hydroxy-5-methoxy-5-oxopentanoic acid, which can be further elaborated into glutamine analogs. rsc.org An improved synthetic route to a protected derivative of (3S)-pyrrolid-2-one-3-yl-L-alanine, a cyclic glutamine analogue, has also been reported, showcasing the diverse synthetic utility of glutamine-related structures in creating complex this compound derivatives. acs.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid |

| 2-amino-5-(benzyloxy)-5-oxopentanoic acid diester |

| Phenethylamide diacid |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate |

| 2-Cyano-5-oxopentanoic Acid |

| (S)-tert-butyl 5-amino-2-(6-(tert-butoxycarbonylamino)hexanamido)-5-oxopentanoate |

| L-glutamine t-butyl ester hydrochloride |

| 6-(Boc-amino)hexanoic acid |

| N5-(4-fluorophenyl)glutamine |

| Boc-L-Glu-OtBu (N-tert-butoxycarbonyl-L-glutamic acid di-tert-butyl ester) |

| (2S,3R)-2-azido-3-hydroxy-5-methoxy-5-oxopentanoic acid |

Fluorine-Containing Oxopentanoic Acid Precursors

The synthesis of fluorine-containing oxopentanoic acid precursors is a significant area of research, primarily due to the unique properties that fluorine atoms impart to organic molecules, such as altered reactivity and metabolic stability. One notable precursor is 5-(2-Fluorophenyl)-5-oxopentanoic acid. The most common method for its synthesis is the Friedel-Crafts acylation of 2-fluorobenzene with glutaric anhydride (B1165640), typically using aluminum chloride (AlCl₃) as a Lewis acid catalyst in a solvent like dichloromethane. This reaction attaches the glutaric anhydride to the fluorinated benzene (B151609) ring, which upon workup yields the desired keto-acid.

Another approach in the synthesis of fluorinated precursors involves the introduction of fluorine to a pre-existing organic scaffold. For instance, the synthesis of a fluorinated analog of 5-aminolevulinic acid (5-ALA) has been explored. One strategy involves the electrophilic fluorination of an N-Cbz γ-amino-β-keto ester intermediate using reagents like Selectfluor. acs.org This method introduces a fluorine atom at a specific position before subsequent chemical modifications to yield the target molecule.

Furthermore, the synthesis of α-fluoro α-amino acid derivatives often employs electrophilic fluorinating agents. ethz.ch While not directly precursors to this compound itself, the methodologies are relevant. For example, the fluorination of β-keto esters can be a key step in building fluorinated amino acid structures. ethz.ch

The table below summarizes synthetic methods for a key fluorine-containing oxopentanoic acid precursor.

Table 1: Synthetic Methods for 5-(2-Fluorophenyl)-5-oxopentanoic acid

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ (1.2 equiv) | Dichloromethane (DCM) | 0–5°C to RT | 12–16 hours | 82 | 99.5 |

| Continuous Flow | Not specified | Not specified | Not specified | Not specified | 91 | 99.8 |

Chemical Reactivity and Transformation Studies of this compound and Derivatives

The chemical reactivity of this compound and its derivatives is characterized by the presence of two key functional groups: a ketone and a carboxylic acid (or its ester). ontosight.ai This dual functionality allows for a wide range of chemical transformations.

Oxidation and Reduction: 5-Oxopentanoic acid can be oxidized to form glutaric acid. smolecule.com Conversely, the ketone and carboxylic acid groups can be selectively or fully reduced. Reduction of the ketone group yields 5-hydroxypentanoic acid, while reduction of the carboxylic acid would lead to a diol. smolecule.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are employed for these transformations. smolecule.com

Substitution Reactions: Nucleophilic substitution reactions can occur at the carboxylic acid group or its derivatives. smolecule.com For example, the ester group of methyl this compound is susceptible to nucleophilic attack. cymitquimica.com This allows for the synthesis of various amides and other esters.

Reactivity of Fluorinated Derivatives: The presence of a fluorine atom in derivatives like 5-(2-Fluorophenyl)-5-oxopentanoic acid influences their reactivity. The fluorine atom can participate in electrophilic aromatic substitution reactions. The ketone group in this derivative can be reduced to an alcohol, and the carboxylic acid can be transformed into other functional groups.

The table below outlines some of the key chemical transformations of this compound and its derivatives.

Table 2: Chemical Transformations of this compound and Derivatives

| Compound | Reaction Type | Reagents | Major Product(s) |

|---|---|---|---|

| 5-Oxopentanoic acid | Oxidation | Potassium permanganate, chromium trioxide | Glutaric acid |

| 5-Oxopentanoic acid | Reduction | Sodium borohydride, lithium aluminum hydride | 5-Hydroxypentanoic acid |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid | Reduction | Lithium aluminum hydride, sodium borohydride | 5-(2-Fluorophenyl)-5-hydroxypentanoic acid or 5-(2-Fluorophenyl)-pentanoic acid |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid | Electrophilic Aromatic Substitution | Bromine (Br₂), Chlorine (Cl₂) with a Lewis acid | Halogenated aromatic ring derivatives |

Biological and Biotechnological Applications of 5 Oxopentanoate Research

Microbial Production and Biotransformation

The versatility of microorganisms as cellular factories is being harnessed for the production of a wide array of chemicals from renewable feedstocks. 5-Oxopentanoate plays a crucial role in several of these biosynthetic endeavors.

Use in Recombinant Microorganism Biosynthesis Pathways

The production of 5-aminopentanoate, a precursor to nylon-5, can be achieved through engineered metabolic pathways in recombinant microorganisms. google.com One such pathway involves the conversion of this compound to 5-aminopentanoate catalyzed by a transaminase. google.com This demonstrates the utility of this compound as a key intermediate in the microbial synthesis of valuable platform chemicals. The efficiency of these pathways can be enhanced by using evolved enzymes with improved activity and substrate specificity. google.com

Furthermore, in the context of producing other compounds, such as butadiene, in non-naturally occurring microbial organisms, pathways have been designed that could potentially involve intermediates structurally related to this compound. google.com For instance, the biosynthesis of butadiene can be engineered to proceed through various metabolic intermediates, highlighting the modularity of microbial metabolism and the potential for channeling intermediates like this compound towards desired products. google.com The expression of heterologous proteins in bacteria, a common practice in creating these recombinant strains, can place a "metabolic burden" on the host cell, impacting its growth and productivity. nih.gov Understanding and mitigating this burden is crucial for optimizing the production of chemicals derived from this compound and other intermediates.

Table 1: Examples of Recombinant Microorganism Biosynthesis Involving this compound or Related Intermediates

| Target Product | Precursor/Intermediate | Key Enzyme/Reaction | Host Organism |

|---|---|---|---|

| 5-Aminopentanoate | This compound | Transaminase | Escherichia coli, Saccharomyces cerevisiae google.com |

| Butadiene | Various (e.g., acetyl-CoA) | Multiple enzymes in engineered pathways google.com | E. coli google.com |

| Histidine | 5-Amino-2-oxopentanoate | Aminotransferase | Bacteria nih.gov |

Enzymatic Biotransformation for Aroma Compounds

The demand for natural aroma compounds has spurred research into enzymatic biotransformation as a sustainable production method. frontiersin.orgnih.gov While direct biotransformation of this compound into specific aroma compounds is not extensively documented, the principles of using enzymatic redox systems are well-established for producing various flavor and fragrance molecules. frontiersin.orgnih.gov For instance, recombinant enzymes like alcohol dehydrogenases are used to reduce aldehydes and ketones to their corresponding alcohols, which often possess desirable aromatic properties. frontiersin.orgnih.gov This approach could theoretically be applied to this compound to produce novel aroma compounds. The synthesis of "green odor" compounds, for example, starts from the cleavage of hydroperoxy fatty acids into aldehydes and oxoacids, which are then further transformed. frontiersin.orgnih.gov This highlights the potential for using oxoacids like this compound as substrates in similar enzymatic reactions. The use of immobilized enzymes can improve the stability and reusability of the biocatalyst, making the process more economically viable. frontiersin.orgnih.gov

Microbial Consortium-Based Catalysis for Glutaric Acid Production

Table 2: Comparison of Glutaric Acid Production Strategies

| Production Strategy | Key Feature | Reported Titer | Reference |

|---|---|---|---|

| Single Engineered Strain | Co-expression of all pathway enzymes | Lower, with 5-aminovalerate accumulation | nih.gov |

| Microbial Consortium | Division of pathway between two strains | 43.8 g/L (fed-batch) | nih.gov |

| Immobilized Consortium | Enhanced stability and reusability | 73.2 g/L | researchgate.net |

Role in Understanding and Engineering Metabolic Pathways

Beyond its direct application in biosynthesis, this compound serves as a valuable molecule for fundamental research into the workings of metabolic networks and for ambitious projects aimed at re-engineering cellular capabilities.

Investigating Enzyme Kinetics and Metabolic Regulation

The study of enzyme kinetics is fundamental to understanding how enzymes function and how metabolic pathways are regulated. numberanalytics.com this compound can be used as a substrate to study the kinetics of enzymes involved in its metabolism. For instance, the reaction converting glutaral to this compound has been studied to determine the kinetic parameters (Km and Vmax) of the responsible enzyme. h-its.org Such studies provide crucial insights into the efficiency and mechanism of an enzyme. numberanalytics.com Understanding the kinetics of enzymes within a pathway helps to identify rate-limiting steps and potential points of regulation. numberanalytics.com This knowledge is essential for metabolic engineering efforts, as it allows for targeted modifications to improve the flux through a desired pathway. numberanalytics.com The regulation of enzyme activity is critical for maintaining cellular homeostasis, and studying how compounds like this compound affect enzyme function contributes to our broader understanding of metabolic control.

Efforts to Resurrect Essential Amino Acid Biosynthesis in Mammalian Cells

Metazoans, including mammals, have lost the ability to synthesize nine essential amino acids (EAAs) and must obtain them from their diet. elifesciences.orgresearchgate.netresearchgate.net In a groundbreaking synthetic genomics effort, researchers are attempting to resurrect these lost biosynthetic pathways in mammalian cells. elifesciences.orgresearchgate.netresearchgate.net This involves designing and integrating codon-optimized bacterial genes into the genome of a Chinese hamster ovary (CHO) cell line. elifesciences.orgresearchgate.netresearchgate.net

One of the targeted pathways is for the branched-chain amino acid isoleucine. elifesciences.orgresearchgate.netnih.gov The biosynthesis of isoleucine involves the conversion of 2-oxobutanoate (B1229078) through a series of enzymatic steps, one of which produces 3-methyl-2-oxopentanoate (B1228249). elifesciences.orgresearchgate.netnih.gov While not directly this compound, this structurally related compound is a key intermediate in this engineered pathway. The final step in isoleucine synthesis, the conversion of 3-methyl-2-oxopentanoate to isoleucine, can be carried out by native enzymes present in the CHO cells. researchgate.netnih.gov

Although the initial attempts to create isoleucine-producing mammalian cells were not successful, the successful resurrection of the valine biosynthetic pathway in the same study demonstrates the feasibility of this approach. elifesciences.orgthe-scientist.com These ambitious projects, which involve engineering complex multi-enzyme pathways, pave the way for creating more robust and self-sufficient mammalian cell lines for various biotechnological applications, such as the production of therapeutic proteins and lab-grown meat. the-scientist.com

Metabolomic Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.gov this compound has been identified as a metabolite in various biological systems through these profiling techniques. Its presence can serve as a biomarker, offering insights into metabolic pathways and the effects of genetic or environmental changes.

In cancer research, untargeted metabolomic profiling of adherent cell lines has successfully identified and quantified numerous metabolites, including this compound. ethz.ch Such studies aim to map the complex network of metabolic interactions that support cancer cell growth and proliferation. The identification of this compound and other metabolites helps to uncover the crosstalk between different metabolic pathways and the genome. ethz.ch

The compound has also been noted in more fundamental biological research. For instance, 5-Oxopentanoic acid (5-OPA) has been identified as a natural product in the parasite Trypanosoma brucei, the causative agent of sleeping sickness, suggesting a potential role in the parasite's unique metabolism. smolecule.com Furthermore, studies into the metabolic response of organisms to environmental stressors, such as temperature changes in zebrafish, have utilized metabolomic profiling. While these studies have identified related compounds like 5-Guanidino-2-oxopentanoic acid, they highlight the capability of metabolomics to detect and quantify low-abundance keto acids, which is crucial for understanding metabolic regulation. frontiersin.org

Table 1: this compound in Metabolomic Studies

| Biological System | Study Focus | Finding | Reference |

|---|---|---|---|

| Adherent Cancer Cell Lines | Genome-wide crosstalk | Identification of this compound as part of the cellular metabolome. | ethz.ch |

| Trypanosoma brucei | Natural product identification | This compound is a known metabolite in the parasite. | smolecule.com |

Research into Environmental Degradation and Bioremediation

Oxidative Degradation in Chemical Processes

This compound is a known intermediate in the oxidative degradation of larger organic molecules. Research into chemical processes, particularly the oxidation of industrial compounds, has elucidated pathways that form this keto acid.

One significant example is the liquid-phase oxidation of cyclohexane (B81311), a precursor to nylon. During this process, the cyclohexane ring is broken down, yielding a variety of products, including 5-oxopentanoic acid. researchgate.net Its formation is proposed to occur via the oxidation of 6-oxohexanoic acid at the C(5)-H bond. researchgate.net The degradation of other cyclic and linear compounds can also lead to this compound, highlighting its role as a stable intermediate in complex oxidative reaction networks. For instance, studies on the alkaline oxidative degradation of lignin (B12514952) model compounds have identified an "oxopentanoate branch pathway," indicating its formation during the breakdown of these complex biopolymers. scispace.com

Table 2: Formation of this compound via Oxidative Degradation

| Precursor Compound | Process | Key Intermediate Pathway | Reference |

|---|---|---|---|

| Cyclohexane | Liquid-phase oxidation | Oxidation of 6-oxohexanoic acid | researchgate.net |

| Lignin Model Compounds | Alkaline oxidative degradation | Oxopentanoate branch pathway | scispace.com |

Microbial Degradation of Polymers

The environmental persistence of synthetic polymers like polyethylene (B3416737) is a major concern. Research into oxo-biodegradable plastics, which are designed to degrade more readily, has shown that this compound is a product of their initial breakdown. The degradation process is typically a two-step mechanism: an initial abiotic (non-biological) oxidation followed by microbial assimilation. researchgate.net

During the first stage, pro-oxidant additives within the polymer promote its fragmentation and oxidation when exposed to heat or UV light. researchgate.net This abiotic process breaks the long polymer chains into smaller, oxygenated molecules. nih.gov Studies on thermo-oxidized low-density polyethylene (LDPE) films containing such additives have identified 4-oxopentanoic acid (an isomer of this compound) and 5-oxohexanoic acid as degradation products. researchgate.netresearchgate.netresearchgate.net

These smaller, water-soluble molecules, including keto-acids, can then be assimilated and metabolized by microorganisms in the environment (the biotic stage). researchgate.netipinnovative.com The formation of this compound and similar compounds is therefore a crucial intermediate step that bridges the gap between the inert polymer and its ultimate biodegradation into carbon dioxide, water, and biomass. nih.gov

Development of Research Tools and Probes

Precursors for Biologically Active Compounds

The functionalized structure of this compound and its derivatives makes them valuable starting materials, or precursors, for the synthesis of more complex, biologically active molecules. smolecule.comvulcanchem.com Their chemical handles—a ketone and a carboxylic acid—allow for a variety of chemical modifications.

A prominent example is the use of 5-oxopentanoic acid as a building block for synthesizing 5-aminolevulinic acid. smolecule.comhmdb.ca 5-aminolevulinic acid is a key compound used in photodynamic therapy, a medical treatment for conditions like actinic keratosis. smolecule.com

Furthermore, various amino acid derivatives of this compound serve as versatile synthons in medicinal chemistry. For example, (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid is used as a building block for creating more elaborate molecules with potential therapeutic applications. In another application, 2-amino-5-(benzyloxy)-5-oxopentanoic acid was used to synthesize phenethylamide derivatives that were subsequently tested for antimicrobial and antioxidant activity. derpharmachemica.com These examples underscore the utility of the this compound scaffold in generating novel compounds for biological investigation. ontosight.ai

Table 3: Biologically Active Compounds Derived from this compound Precursors

| Precursor | Synthesized Compound Class/Molecule | Biological Application/Activity | Reference |

|---|---|---|---|

| 5-Oxopentanoic acid | 5-Aminolevulinic acid | Photodynamic therapy | smolecule.com |

| (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid | Complex molecules | Precursor for drug development |

Chemical Probes for Receptor Studies

Chemical probes are small molecules designed to selectively interact with and study biological targets like enzymes and receptors in their native environment. mskcc.org Derivatives of this compound have been developed for this purpose, leveraging the compound's structure to create tools for biological research.

For instance, the introduction of a fluorine atom into the molecule, creating 5-(2-Fluorophenyl)-5-oxopentanoic acid, makes it a promising candidate for a biochemical probe. The fluorine atom can enhance binding affinity and selectivity for specific enzymes or receptors, allowing for more precise studies of their function and interaction with ligands.

More complex probes have also been synthesized from this compound derivatives. In the development of a fluorescent photoaffinity probe for the formyl peptide receptor 1 (FPR1), a key immune receptor, scientists used (S)-tert-butyl-2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate as an intermediate. rsc.org This intermediate was elaborated through several synthetic steps to yield a sophisticated probe capable of labeling the receptor in living cells, demonstrating the value of the this compound framework in constructing advanced tools for receptor investigation. rsc.org

Analytical Methodologies for the Study of 5 Oxopentanoate

Spectroscopic and Chromatographic Characterization

The structural confirmation and purity assessment of 5-oxopentanoate and its derivatives are routinely accomplished through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For derivatives of this compound, such as methyl 4,5-diamino-5-oxopentanoate, ¹H NMR spectra typically show signals for methylene (B1212753) protons in the range of δ 1.9–2.5 ppm. In the case of (2S)-5-amino-2-ammonio-5-oxopentanoate in water, proton signals are observed at chemical shifts of approximately 2.10-2.50 ppm and 3.75-3.80 ppm. nih.gov Predicted ¹H NMR data for (S)-4-Amino-5-oxopentanoate in water is also available. mimedb.org

¹³C NMR spectroscopy provides complementary information. For (2S)-5-amino-2-ammonio-5-oxopentanoate in an aqueous solution, distinct carbon signals appear at approximately 29.05, 33.61, 57.05, 176.81, and 180.43 ppm. nih.gov Predicted ¹³C NMR data is also available for (S)-4-Amino-5-oxopentanoate. mimedb.org The analysis of various other this compound derivatives by ¹³C NMR has also been reported. spectrabase.com

Interactive Data Table: NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (ppm) | Reference |

| Methyl 4,5-diamino-5-oxopentanoate | ¹H | - | - | δ 1.9–2.5 (methylene protons), δ 3.7 (methoxy groups) | |

| (2S)-5-amino-2-ammonio-5-oxopentanoate | ¹H | Water (pH 7.0) | 500 | 2.09-2.50, 3.75-3.80 | nih.gov |

| (2S)-5-amino-2-ammonio-5-oxopentanoate | ¹³C | Water (pH 7.0) | 125 | 29.05, 33.61, 57.05, 176.81, 180.43 | nih.gov |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | ¹H | CDCl₃ | 400 | 1.17, 1.98-1.67, 2.42-2.11, 2.90, 2.97, 3.63 | researchgate.net |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | ¹³C | CDCl₃ | 101 | 25.3, 29.3, 35.5, 35.7, 37.3, 41.9, 51.9, 172.6, 178.1 | researchgate.net |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For instance, the molecular ion peak [M+H]⁺ for methyl 4,5-diamino-5-oxopentanoate hydrochloride is observed at m/z 197.06, confirming its molecular weight. Similarly, for methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate, the [M+H]⁺ peak is found at m/z 322.28. vulcanchem.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures and for quantifying compounds like 5-(2-Fluorophenyl)-5-oxopentanoic acid, where the molecular ion [M−H]⁻ is detected at m/z 209.2 in negative mode LC-ESI-MS. For applications compatible with mass spectrometry, formic acid is often used as a mobile phase additive instead of phosphoric acid. sielc.comsielc.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will typically show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid or ester. For example, a related compound, Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate, displays peaks in the range of 1720–1740 cm⁻¹ corresponding to the ester carbonyl stretch. Predicted IR spectra for 5-Amino-2-oxopentanoic acid are also available. hmdb.ca Information on the vapor phase IR spectrum of 5-oxopentanoic acid and its methyl ester can also be found. nih.govspectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxidized Compounds

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds, including oxidized species related to this compound. researchgate.net It is frequently used for the determination of dicarboxylic acids in various samples. researchgate.net For the analysis of polar compounds like dicarboxylic acids, a derivatization step is often necessary to improve their volatility and chromatographic behavior. researchgate.net

The NIST (National Institute of Standards and Technology) database contains GC-MS data for methyl this compound, showing a top peak at m/z 74. nih.gov GC-MS has also been utilized in the quantitative analysis of components in solvents like PolarClean, where methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is a key ingredient. researchgate.netrsc.org Furthermore, GC-MS is a central platform in metabolomics studies for the identification and quantification of a wide range of metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone for the separation, purification, and purity assessment of this compound and its derivatives. vulcanchem.com Reverse-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. sielc.com For example, the purity of methyl 4,5-diamino-5-oxopentanoate can be assessed using a C18 column with UV detection at 210–254 nm.

HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com The technique is also suitable for pharmacokinetic studies. sielc.comsielc.com For some applications, specific HPLC columns like Newcrom R1 are used for the analysis of compounds such as 5-methoxy-5-oxopentanoic acid. sielc.comsielc.com

Interactive Data Table: HPLC Methods for this compound Derivatives

| Compound | Column Type | Mobile Phase | Detection | Reference |

| Methyl 4,5-diamino-5-oxopentanoate | C18 | - | UV (210–254 nm) | |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid | C18 | 0.1% Formic acid in Acetonitrile/Water | UV (254 nm) | |

| 5-Methoxy-5-oxopentanoic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | sielc.comsielc.com |

| (S)-5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | C18 | Acetonitrile-Water gradient | - | vulcanchem.com |

| 2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | - | - | HPLC, Titration | avantorsciences.com |

Advanced Detection and Quantification Techniques

Beyond standard characterization, advanced techniques are employed for the sensitive detection and precise quantification of this compound and related compounds, particularly in complex biological or environmental samples.

Electrochemical immunosensors represent a novel approach for the detection of specific molecules. For instance, an impedimetric immunosensor has been developed for the quantification of sulfapyridine (B1682706), utilizing a competitive detection procedure with 5-[4-(amino) phenylsulfonamide]-5-oxopentanoic acid-BSA antigens. mdpi.com This highlights the potential for developing highly sensitive and selective bioanalytical methods.

In the context of atmospheric science, highly sensitive methods are required to quantify organic markers in aerosol samples. Techniques such as ultrahigh-performance liquid chromatography coupled to electrospray ionization and ion-mobility time-of-flight mass spectrometry (UPLC/ESI-IMS-QTOFMS) and GC-MS are used for the comprehensive quantification of a wide range of organic compounds, including those structurally related to this compound. copernicus.org These methods are crucial for understanding the chemical composition of atmospheric aerosols and their sources. copernicus.org For example, 2,3-dihydroxy-4-oxopentanoic acid is considered a key marker for monoaromatic compounds. copernicus.org

Untargeted Metabolomics for Profiling Biological Samples

Untargeted metabolomics provides a comprehensive snapshot of all detectable small molecules (<1.5 kDa) in a biological sample, making it a powerful tool for discovery-driven research and identifying novel biomarkers. mdpi.commetwarebio.com This hypothesis-free approach is ideal for comparing the metabolic profiles of different sample groups (e.g., control vs. disease state) to uncover statistically significant variations in metabolites like this compound. thermofisher.com

The workflow for untargeted metabolomics is a multistep process that demands high reproducibility to ensure that observed variations are biological rather than technical. metwarebio.comthermofisher.com The process begins with sample preparation, where metabolites are extracted from complex biological matrices such as plasma, urine, or tissue. metwarebio.com This is typically achieved by protein precipitation using organic solvents like methanol (B129727) or acetonitrile. metwarebio.commdpi.com

Following extraction, the sample is subjected to chromatographic separation to reduce its complexity. mdpi.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly well-suited for polar compounds like this compound. nih.gov The separated metabolites are then introduced into a high-resolution mass spectrometer (HRMS), such as an Orbitrap or time-of-flight (TOF) instrument, which measures the mass-to-charge ratio of thousands of compounds with high accuracy. thermofisher.comnih.gov Data is collected in both full-scan mode for quantitative profiling and data-dependent acquisition (DDA) mode to generate fragmentation spectra for metabolite identification. nih.gov The final step involves extensive data processing and statistical analysis to identify compounds with significant changes in abundance and to interpret these findings in a biological context. thermofisher.com

Table 1: Typical Workflow for Untargeted Metabolomics

| Step | Description | Common Techniques/Instruments | Purpose |

|---|---|---|---|

| Sample Preparation | Extraction of small molecule metabolites from a biological matrix (e.g., plasma, urine, tissue). creative-proteomics.com | Protein precipitation with methanol/acetonitrile; Liquid-liquid extraction. metwarebio.commdpi.com | Isolate analytes and remove interfering macromolecules. |

| Chromatographic Separation | Separation of metabolites based on their physicochemical properties. mdpi.com | UPLC, HILIC, Gas Chromatography (GC). nih.gov | Reduce sample complexity and resolve isomeric compounds. |

| Mass Spectrometry | Detection and measurement of the mass-to-charge ratio (m/z) of eluting metabolites. | Orbitrap, Time-of-Flight (TOF), Quadrupole Time-of-Flight (QTOF). mdpi.comnih.gov | Generate high-resolution mass data for quantification and identification. |

| Data Analysis & Interpretation | Statistical analysis to find significant features, followed by metabolite identification and pathway analysis. thermofisher.com | Multivariate statistical tools (PCA, PLS-DA), spectral library matching (e.g., XCMS). mdpi.com | Identify biomarkers and understand biological significance. |

Electrochemical Biosensors for Derivative Detection

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect specific analytes. These sensors are known for their high sensitivity, rapid response, and potential for miniaturization into portable, point-of-care devices. frontiersin.org While specific biosensors for this compound are not widely documented, the principles of biosensor design can be applied to detect its derivatives.

A typical electrochemical biosensor consists of three main components:

Biorecognition Element : This is a biological molecule (e.g., an enzyme, antibody, or nucleic acid) that specifically interacts with the target analyte. nih.gov For a derivative of this compound, a specific enzyme that catalyzes a reaction with the derivative could be used.

Transducer : This component converts the biochemical recognition event into a measurable electrical signal (e.g., current, potential, or impedance). jcu.cz

Signal Processor : This amplifies and displays the signal from the transducer.

Detection can be achieved through several electrochemical methods, including amperometry (measuring current), potentiometry (measuring potential), and impedimetry (measuring impedance). jcu.cz For instance, an amperometric biosensor could be developed by immobilizing an enzyme on the surface of an electrode. When the this compound derivative interacts with the enzyme, it could produce or consume electrons, generating a current that is proportional to its concentration. frontiersin.orgmdpi.com The sensitivity of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials like carbon nanotubes or metallic nanoparticles, which facilitate electron transfer.

Table 2: Components and Principles of Electrochemical Biosensors

| Component | Function | Example for this compound Derivative Detection |

|---|---|---|

| Biorecognition Element | Specifically binds to or reacts with the target analyte. nih.gov | An immobilized enzyme that specifically recognizes and metabolizes a derivative of this compound. |

| Transducer | Converts the biological interaction into an electrical signal. jcu.cz | An electrode (e.g., glassy carbon, gold) that measures changes in current (amperometry) or potential (potentiometry) resulting from the enzymatic reaction. mdpi.com |

| Detection Principle | The method by which the signal is measured. | The enzymatic reaction could consume a substrate or produce an electroactive product, leading to a measurable change in the electrical properties of the sensor system. frontiersin.org |

Chemical Ionization Mass Spectrometry for Trace Analysis

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for the trace and ultra-trace analysis of organic compounds. capes.gov.br Unlike hard ionization methods like electron ionization (EI), CI results in less fragmentation, often preserving the molecular ion, which is crucial for identification and quantification. This makes it a valuable tool for analyzing labile molecules like this compound.

In CI, the analyte is ionized through ion-molecule reactions with reagent gas ions. A common application is Atmospheric Pressure Chemical Ionization (APCI), often coupled with liquid chromatography (LC-MS). In APCI, a corona discharge ionizes solvent molecules, which then act as reagent ions to protonate the analyte molecules (M), forming [M+H]⁺ ions. These ions are then detected by the mass spectrometer.

For enhanced sensitivity in trace analysis, Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a preferred method. This technique is highly sensitive for compounds that can capture an electron, especially after derivatization to include electronegative groups. For a keto acid like this compound, derivatization is often required prior to GC analysis to make it suitable for this technique. The high sensitivity of modern CI instruments, such as Chemical Ionization Time-of-Flight Mass Spectrometers (CI-TOFMS), allows for real-time measurements with detection limits that can reach the parts-per-trillion by volume (pptv) level.

Table 3: Comparison of Chemical Ionization Mass Spectrometry Approaches

| Technique | Coupled To | Ionization Principle | Primary Application for this compound |

|---|---|---|---|

| Atmospheric Pressure Chemical Ionization (APCI) | HPLC/UPLC | Proton transfer from ionized solvent molecules at atmospheric pressure. | Analysis of underivatized this compound in liquid samples. |

| Negative Chemical Ionization (NCI) | GC | Electron capture by electronegative analytes at high pressure. | Ultra-trace analysis of derivatized this compound (e.g., fluoroacyl derivatives). |

| Chemical Ionization-Time of Flight (CI-TOFMS) | Direct Sampling or GC | Ion-molecule reactions with high-resolution mass analysis. | High-sensitivity, real-time trace analysis. |

Sample Preparation and Derivatization for Analytical Studies

Proper sample preparation is a critical step for the reliable analysis of this compound, as it aims to isolate the analyte from a complex matrix and convert it into a form suitable for the chosen analytical instrument. usherbrooke.ca For most biological and environmental samples, preparation involves extraction, purification, and often a derivatization step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). usherbrooke.cagoogle.com

Due to its polarity and low volatility, which are characteristic of carboxylic acids, this compound is not directly amenable to GC-MS analysis. researchgate.net Derivatization is a chemical modification process used to convert polar functional groups (like the carboxylic acid and ketone groups in this compound) into less polar and more volatile derivatives. gcms.czjfda-online.com This enhances thermal stability and improves chromatographic peak shape and detection sensitivity. researchgate.net

Common derivatization strategies for keto acids include:

Esterification : The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester). This can be achieved using reagents like alcohols (methanol, ethanol) in the presence of a catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl). jfda-online.com

Silylation : Active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netgcms.cz

Oximation : The keto group is protected by reacting it with an oximation reagent like methoxyamine hydrochloride (MOX) before silylation to prevent enolization and the formation of multiple derivative peaks. gcms.cz

Quinoxalinol Formation : Keto acids can be derivatized with o-phenylenediamine (B120857) (OPD) to form stable, cyclical quinoxalinol products that are readily detectable by LC-MS. mdpi.comnih.gov

The choice of derivatization reagent depends on the analytical technique and the specific functional groups of the analyte. gcms.cz

Table 4: Common Derivatization Reagents for Carboxylic and Keto Acids

| Reagent Class | Specific Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Alkylation/Esterification | Boron Trifluoride (BF₃) in Methanol/Ethanol | Carboxylic Acid (-COOH) | Forms volatile methyl or ethyl esters for GC-MS. jfda-online.com |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. researchgate.netgcms.cz |

| Oximation | Methoxyamine Hydrochloride (MOX) | Ketone (C=O) | Protects the keto group and prevents formation of multiple isomers during subsequent silylation. gcms.cz |

| Cyclization | o-Phenylenediamine (OPD) | α-Keto Acid | Forms stable quinoxalinol derivatives for sensitive LC-MS analysis. mdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 5 Oxopentanoate

Exploration of Novel Enzymatic Pathways for 5-Oxopentanoate Biosynthesis and Derivatization

The sustainable production of this compound and its derivatives is a key area of future research, with a strong focus on enzymatic and microbial synthesis to replace traditional chemical methods.

One promising avenue is the use of retrobiosynthesis tools to discover and design novel biosynthetic pathways. For instance, the BNICE.ch tool has been used to explore pathways for related oxo-acids. acs.orgnih.govbiorxiv.org This computational approach can identify potential enzymes and metabolic routes from diverse organisms that could be engineered into industrial microorganisms like E. coli for the production of this compound. acs.orgnih.govbiorxiv.org Research into the biosynthesis of structurally similar compounds, such as 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis, can also provide valuable insights. cdnsciencepub.com The biosynthetic pathway for this compound involves the condensation of a four-carbon unit derived from the citric acid cycle with the methyl carbon of acetate, suggesting that similar precursor molecules could be harnessed for this compound synthesis. cdnsciencepub.com

Furthermore, the derivatization of this compound using enzymes is a critical area of development. This includes creating derivatives for specific applications, such as in the synthesis of pharmaceuticals or for analytical purposes. researchgate.net For example, derivatization is often necessary to improve the stability and detection of carbonyl compounds in complex biological samples for analysis by liquid chromatography/high-resolution mass spectrometry (LC/HRMS). researchgate.net

| Research Approach | Potential Outcome | Relevant Compounds |

| Retrobiosynthesis (e.g., BNICE.ch) | Discovery of novel biosynthetic pathways for sustainable production. | 3-Oxopentanoate, this compound |

| Study of Analogous Pathways | Insights into potential precursors and enzymatic steps. | 5-hydroxy-4-oxo-L-norvaline |

| Enzymatic Derivatization | Creation of novel derivatives for various applications. | This compound derivatives |

Advanced Applications in Synthetic Biology and Metabolic Engineering

The fields of synthetic biology and metabolic engineering are poised to leverage this compound and its biosynthetic pathways for the production of valuable chemicals and biofuels. nih.govopenaccessjournals.com A significant focus is on engineering microbial cell factories, such as Saccharomyces cerevisiae and E. coli, for the efficient conversion of renewable feedstocks into target molecules. nih.govuq.edu.au

A key strategy involves the design and implementation of synthetic regulatory circuits to control gene expression and metabolic flux, thereby optimizing the production of desired compounds. uq.edu.au For example, research has focused on developing intracellular metabolite-mediated feedback regulatory mechanisms to dynamically control flux-competing enzymes. uq.edu.au In the context of producing biofuels like methyl ethyl ketone (MEK), retrobiosynthesis studies have identified numerous novel biosynthetic pathways leading to precursors such as 3-oxopentanoate. acs.orgnih.govbiorxiv.org These pathways can be embedded into the genome-scale models of host organisms to assess their feasibility based on thermodynamics and yield. acs.orgnih.govbiorxiv.org

The systematic evaluation and analysis of these novel pathways are crucial for identifying the most promising candidates for experimental implementation and enzyme engineering. nih.govbiorxiv.org This approach not only facilitates the sustainable production of existing chemicals but also opens the door to the synthesis of entirely new molecules with unique properties.

Elucidation of Regulatory Networks Involving this compound in Complex Biological Systems

Understanding the role of this compound in complex biological systems is a burgeoning area of research. Emerging evidence suggests that this molecule may be involved in cellular regulatory networks. For instance, metabolic profiling of cancer cells has identified this compound, indicating its potential involvement in the metabolic reprogramming characteristic of cancer. ethz.ch

The study of transcriptional regulatory networks in organisms like fungi has revealed a high degree of flexibility and rewiring, particularly in metabolic pathways. nih.gov It is plausible that this compound or its metabolites could act as signaling molecules within these networks, influencing gene expression and cellular responses. Future research will likely focus on identifying the specific protein targets of this compound and elucidating the downstream effects of these interactions. escholarship.org This could reveal novel regulatory mechanisms and potential therapeutic targets for diseases associated with metabolic dysregulation.

Development of New Analytical Tools for In Situ and In Vivo Measurement

The development of sensitive and selective analytical methods is crucial for understanding the dynamics of this compound in biological and environmental systems. Current methods often rely on derivatization followed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.neteurl-pesticides.eu

A significant future direction is the development of tools for in situ and in vivo measurement. This would allow for real-time monitoring of this compound concentrations in living cells or complex environments, providing a more dynamic picture of its metabolic flux and regulatory roles. Techniques such as fluorescence detection, where a compound is made fluorescent through derivatization, could be adapted for this purpose. dissolutiontech.com Furthermore, the development of electrochemical biosensors, as has been done for other small molecules, offers a promising avenue for rapid and sensitive detection. nih.gov For example, a biosensor for sulfapyridine (B1682706) detection utilized a derivative of 5-oxopentanoic acid in its design. nih.gov

| Analytical Technique | Application for this compound | Advantages |

| GC-MS/LC-MS/MS | Quantification in biological and environmental samples. | High sensitivity and selectivity. eurl-pesticides.eu |

| Fluorescence Detection | In situ and in vivo imaging and quantification. | Real-time monitoring. dissolutiontech.com |

| Electrochemical Biosensors | Rapid and sensitive detection in various matrices. | Portability and low cost. nih.gov |

Design of Next-Generation Functional Materials Utilizing this compound as a Building Block

This compound's chemical structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile building block for the synthesis of a wide range of molecules and materials. smolecule.comcymitquimica.com Its potential applications extend to the development of next-generation functional materials.

Researchers are exploring the use of this compound and its derivatives as precursors for polymers and plasticizers. smolecule.com The ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of tailored molecules with specific properties. smolecule.com For instance, the reduction of this compound yields 5-hydroxypentanoic acid, a potential monomer for biodegradable polyesters. smolecule.com

Furthermore, derivatives of this compound are being investigated for the synthesis of hydrogels for drug delivery applications. In one study, (4-(cyano) benzylamino)-5-oxopentanoic acid was synthesized and used to create hydrogels via a click reaction. mdpi.com The resulting hydrogels demonstrated potential for controlled drug release. mdpi.com The versatility of this compound as a scaffold molecule opens up possibilities for designing novel functional materials with applications in medicine, electronics, and sustainable technologies. cymitquimica.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-oxopentanoate, and how do reaction conditions influence yield and purity?

- Synthesis Methods :

- Oxidation of glutaric acid derivatives : Catalyzed by CrO₃ or KMnO₄ under acidic conditions, yielding 5-oxopentanoic acid (CAS 5746-02-1) .

- Enzymatic decarboxylation : Microbial pathways (e.g., Pseudomonas spp.) convert glutarate derivatives to this compound via NAD+-dependent dehydrogenases .

- Esterification : Methyl this compound (CAS 6026-86-4) is synthesized via acid-catalyzed esterification of 5-oxopentanoic acid with methanol .

- Critical Factors : Temperature (>80°C accelerates esterification), solvent polarity (polar aprotic solvents enhance nucleophilic substitution), and catalyst choice (e.g., H₂SO₄ vs. enzymatic) significantly impact yield (70–90%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Core Techniques :

- NMR : ¹H NMR (δ ~2.3–2.7 ppm for ketone-adjacent CH₂; δ ~3.6 ppm for ester-OCH₃) .

- IR : Strong C=O stretches at ~1720 cm⁻¹ (ketone) and ~1740 cm⁻¹ (ester) .